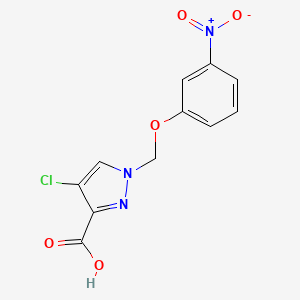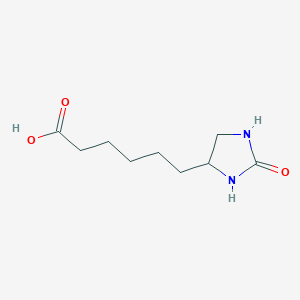
6-(2-Oxoimidazolidin-4-yl)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Oxoimidazolidin-4-yl)hexanoic acid is a heterocyclic compound with the molecular formula C9H16N2O3 and a molecular weight of 200.23 g/mol . This compound is characterized by the presence of an imidazolidinone ring fused to a hexanoic acid chain. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Oxoimidazolidin-4-yl)hexanoic acid typically involves the reaction of hexanoic acid derivatives with imidazolidinone precursors under controlled conditions. One common method involves the use of hexanoic acid chloride, which reacts with imidazolidinone in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, including NMR, HPLC, and LC-MS, are employed to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Oxoimidazolidin-4-yl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The imidazolidinone ring can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of alkylated imidazolidinone derivatives.
Aplicaciones Científicas De Investigación
6-(2-Oxoimidazolidin-4-yl)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-(2-Oxoimidazolidin-4-yl)hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazolidinone ring can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. This compound can also act as a ligand, binding to metal ions and influencing their catalytic properties .
Comparación Con Compuestos Similares
Similar Compounds
Dethiobiotin: A compound with a similar imidazolidinone ring structure but with different functional groups.
Biotin: Contains a similar hexanoic acid chain but with a different heterocyclic ring.
Imidazolidinone derivatives: Various compounds with modifications to the imidazolidinone ring or the hexanoic acid chain.
Uniqueness
6-(2-Oxoimidazolidin-4-yl)hexanoic acid is unique due to its specific combination of the imidazolidinone ring and hexanoic acid chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .
Propiedades
Número CAS |
51775-26-9 |
|---|---|
Fórmula molecular |
C9H16N2O3 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
6-(2-oxoimidazolidin-4-yl)hexanoic acid |
InChI |
InChI=1S/C9H16N2O3/c12-8(13)5-3-1-2-4-7-6-10-9(14)11-7/h7H,1-6H2,(H,12,13)(H2,10,11,14) |
Clave InChI |
XLSSQNJMENVFNN-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(=O)N1)CCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12945759.png)
![10,16-bis(2-ethylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945765.png)

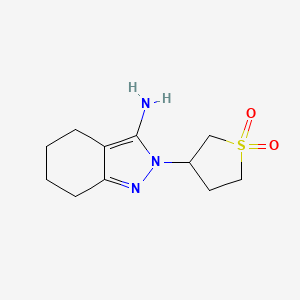


![(S)-4-(tert-Butoxy)-2-((R)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-oxobutanoic acid](/img/structure/B12945805.png)
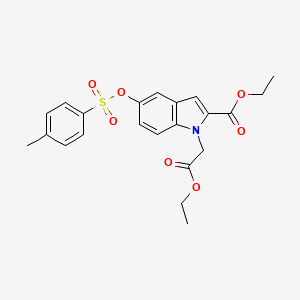
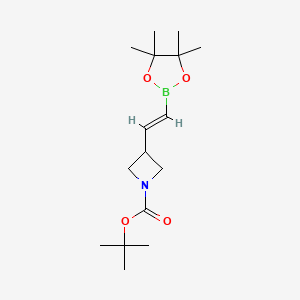
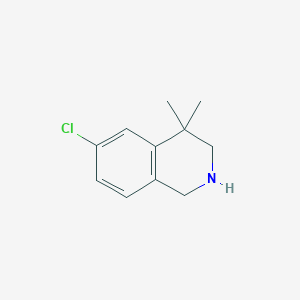
![5-Benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B12945831.png)

